Allyltrimethylsilane

Overview

Description

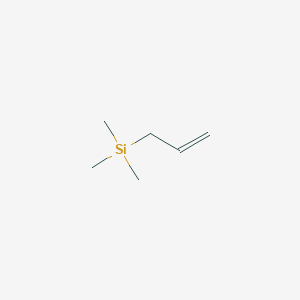

Allyltrimethylsilane is an organosilicon compound with the chemical formula (CH₃)₃SiCH₂CH=CH₂. It consists of a trimethylsilyl group attached to an allyl group. This colorless liquid is widely used in organic synthesis due to its ability to introduce allyl groups into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyltrimethylsilane is typically synthesized by the reaction of trimethylchlorosilane with allylmagnesium bromide. The reaction proceeds as follows: [ \text{(CH₃)₃SiCl} + \text{CH₂=CHCH₂MgBr} \rightarrow \text{(CH₃)₃SiCH₂CH=CH₂} + \text{MgBrCl} ] This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reagents .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation, helps in obtaining a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Allyltrimethylsilane undergoes several types of reactions, including:

Allylation Reactions: It is commonly used in the Hosomi-Sakurai reaction, where it reacts with carbonyl compounds in the presence of Lewis acids to form homoallylic alcohols.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the allyl group is transferred to other molecules.

Common Reagents and Conditions:

Lewis Acids: Such as titanium tetrachloride or boron trifluoride, are often used to activate the carbonyl compounds in allylation reactions.

Solvents: Dichloromethane and tetrahydrofuran are commonly used solvents for these reactions.

Major Products Formed:

Homoallylic Alcohols: Formed from the reaction with aldehydes and ketones.

Substituted Allyl Compounds: Resulting from nucleophilic substitution reactions

Scientific Research Applications

Organic Synthesis

Introduction of Allyl Groups

Allyltrimethylsilane is primarily used for the introduction of allyl groups into organic molecules. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals. The ability to introduce allyl groups efficiently makes ATMS a crucial reagent in organic chemistry.

Key Reactions Involving ATMS

- Hosomi-Sakurai Reaction : ATMS acts as a nucleophile in this reaction, allowing for allylation in the presence of Lewis acids. For example, it reacts with cyclohexanone to produce 1-allylcyclohexanol .

- Carbon-Ferrier Rearrangement : This reaction involves the rearrangement of this compound derivatives to form new carbon-carbon bonds, which is essential for synthesizing various organic compounds .

Case Study: Total Synthesis of Natural Products

A notable application of ATMS is in the total synthesis of natural products. For instance, its use in constructing complex molecules has been highlighted in several studies, showcasing its versatility as a building block.

Material Science

Silicon-Containing Polymers

ATMS is instrumental in the preparation of silicon-containing polymers and materials that exhibit unique properties. These materials are often utilized in coatings, adhesives, and sealants due to their enhanced durability and chemical resistance.

Applications in Industry

- Coatings : Silicon-based coatings derived from ATMS are known for their superior performance in terms of weather resistance and durability.

- Adhesives : The incorporation of silicon into adhesive formulations improves their bonding strength and thermal stability.

Biological Research

Potential Biological Activities

Research into ATMS derivatives has indicated potential biological activities, making them valuable as building blocks for bioactive molecules. Studies have explored their use in medicinal chemistry, particularly for developing new drug candidates .

Example Applications

- Pharmaceutical Development : The ability to modify allyl groups allows for the creation of compounds with specific biological activities, which can be beneficial in drug design.

- Biomaterials : ATMS can serve as a precursor for silicon-based biomaterials that may find applications in medical devices and drug delivery systems.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Product Example |

|---|---|---|

| Hosomi-Sakurai | Allylation using Lewis acid | 1-Allylcyclohexanol |

| Carbon-Ferrier | Rearrangement leading to new carbon-carbon bonds | Various organic products |

| Azide Cycloaddition | Thermal cycloaddition with alkenes | Triazolines or aziridines |

Table 2: Industrial Applications of this compound

| Application Area | Description | Benefits |

|---|---|---|

| Coatings | Used in silicon-based coatings | Weather resistance, durability |

| Adhesives | Enhances bonding strength and thermal stability | Improved performance |

| Biomaterials | Precursor for silicon-based biomaterials | Potential medical applications |

Mechanism of Action

The primary mechanism of action of allyltrimethylsilane involves the formation of carbon-carbon bonds through the Hosomi-Sakurai reaction. In this reaction, the allyl group is transferred to a carbonyl compound in the presence of a Lewis acid, forming a new carbon-carbon bond. The reaction proceeds through the formation of a silyl-stabilized carbocation intermediate, which then undergoes nucleophilic attack by the allyl group .

Comparison with Similar Compounds

Vinyltrimethylsilane: Similar in structure but contains a vinyl group instead of an allyl group.

Methallyltrimethylsilane: Contains a methallyl group, which has an additional methyl group compared to this compound.

Uniqueness: this compound is unique due to its ability to participate in a wide range of reactions, particularly the Hosomi-Sakurai reaction, which is not as efficiently catalyzed by other similar compounds. Its stability and reactivity make it a valuable reagent in organic synthesis .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling allyltrimethylsilane in laboratory settings?

this compound is a flammable liquid (flash point: 16°C) requiring strict precautions. Use chemical-resistant gloves (e.g., nitrile), NIOSH/MSHA-approved respirators, and ensure adequate ventilation to avoid inhalation of vapors. Store at 2–8°C away from heat sources and oxidizers. In case of spills, collect residues in closed containers and avoid environmental release due to potential aquatic toxicity .

Q. How can researchers optimize the synthesis of γ-lactols and δ-lactones using this compound?

this compound acts as a β-acylcarbanion equivalent. Generate its anion under inert conditions (e.g., using LDA or Grignard reagents) and react with carbonyl electrophiles. Steric and electronic factors influence regioselectivity; low temperatures (-78°C) and anhydrous solvents (THF) enhance yield .

Q. What analytical techniques are recommended for characterizing this compound-derived products?

Use to confirm silicon-containing intermediates. Computational models (e.g., GIAO/HF/6-311G**) predict chemical shifts with high accuracy, aiding structural elucidation. GC-MS or LC-MS can track reaction progress and purity .

Advanced Research Questions

Q. How does the Z-selectivity in this compound metathesis homocoupling arise, and how can it be controlled?

Mo/W MonoAryloxide-Pyrrolide (MAP) catalysts enforce Z-selectivity (>98%) via steric constraints favoring cis-substituted metallacyclobutanes. Catalyst loading (≥0.2%) and substrate steric bulk (e.g., allylbenzene vs. This compound) influence reaction rates and selectivity. Slow isomerization of Z- to E-products under low-temperature conditions preserves selectivity .

Q. What strategies address low enantioselectivity in Hosomi-Sakurai allylation reactions with aldehydes?

Highly acidic imidodiphosphorimidate (IDPi) catalysts enable enantioselective additions (up to >99% ee). Tune catalyst steric bulk to accommodate aliphatic or aromatic aldehydes. Substrate-catalyst π-π interactions and hydrogen bonding enhance stereocontrol. Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) .

Q. How can computational models resolve contradictions in predicting this compound's reactivity?

Ab initio methods (e.g., B3LYP/6-311G**) reconcile experimental and theoretical data for shifts. Molecular dynamics simulations clarify steric effects in Z-selective metathesis. Compare computed transition-state energies with experimental yields to identify rate-limiting steps .

Q. What are the ecological data gaps for this compound, and how can researchers mitigate environmental risks?

Limited data exist on biodegradation, bioaccumulation, and chronic aquatic toxicity. Prioritize in silico assessments (e.g., QSAR models) and microcosm studies to estimate persistence. Use closed-system disposal (incineration with afterburners) to minimize environmental release .

Q. Why do competing pathways dominate in multi-component cascade syntheses using this compound?

In tetrahydrofuran (THF) synthesis, stoichiometry dictates product distribution: excess this compound (10 equiv) favors THP22b, while lower equivalents yield mixtures with DHP23. Competing nucleophiles (e.g., allyltributylstannane) complicate selectivity; use Lewis acids (BF·EtO) to stabilize intermediates .

Q. Methodological Challenges

Q. How can researchers improve yields in LiBF4_44-mediated C-glycosylation using this compound?

Acetonitrile solvent and LiBF (10 mol%) promote anomeric selectivity. Pre-activate glycals with BF·EtO to enhance electrophilicity. Monitor reaction progress via to quench before side reactions (e.g., hydrolysis) occur .

Q. What experimental design considerations prevent decomposition during this compound storage?

Purge storage vials with inert gas (N/Ar) to prevent oxidation. Add stabilizers (BHT, 0.1 wt%) if prolonged storage (>6 months) is required. Regularly test purity via GC-FID to detect degradation products (e.g., SiO) .

Properties

IUPAC Name |

trimethyl(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWCXWRMUZYRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88266-74-4 | |

| Record name | Silane, trimethyl-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88266-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5061089 | |

| Record name | Silane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762-72-1 | |

| Record name | Allyltrimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=762-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B84C337VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.